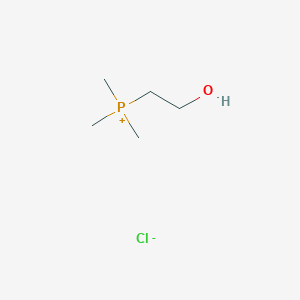

(2-Hydroxyethyl)trimethylphosphonium chloride

Vue d'ensemble

Description

(2-Hydroxyethyl)trimethylphosphonium chloride is a compound that belongs to the class of phosphonium salts These salts are characterized by the presence of a positively charged phosphorus atom this compound is structurally similar to choline, a vital nutrient found in many plants and animal organs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)trimethylphosphonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethyl phosphine with a suitable alkyl halide, such as 1-bromoalkyl or 1-bromo-2-alkoxy compounds, to yield the corresponding phosphonium bromide salts . These salts can then undergo anion metathesis with lithium imide salts to produce the desired phosphonium choline compound.

Industrial Production Methods

In industrial settings, the production of phosphonium choline often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production to achieve the desired quality and quantity of phosphonium choline.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Hydroxyethyl)trimethylphosphonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphonium choline to phosphines.

Substitution: Nucleophilic substitution reactions can replace the halide ion in phosphonium choline with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts, depending on the nucleophile used.

Applications De Recherche Scientifique

(2-Hydroxyethyl)trimethylphosphonium chloride has a wide range of scientific research applications:

Mécanisme D'action

(2-Hydroxyethyl)trimethylphosphonium chloride exerts its effects through several mechanisms:

Cell Membrane Integrity: The compound plays a crucial role in maintaining cell membrane integrity by being a part of the polar head group of phosphatidylcholine.

Intracellular Communication: It is involved in intracellular communication and bioenergetics by participating in the formation of acetylcholine, a neurotransmitter.

Metabolic Processes: This compound acts as a methyl donor in various metabolic processes, aiding in lipid metabolism and preventing excessive fat buildup in the liver.

Comparaison Avec Des Composés Similaires

(2-Hydroxyethyl)trimethylphosphonium chloride can be compared with other similar compounds, such as:

Phosphatidylcholine: This compound is a major component of cell membranes and shares similar functions with phosphonium choline in maintaining cell membrane integrity.

Quaternary Ammonium Salts: These salts, like phosphonium choline, are used in various applications, but phosphonium salts generally exhibit higher thermal and chemical stability.

This compound’s unique properties, such as its stability and versatility, make it a valuable compound in various scientific and industrial applications.

Activité Biologique

(2-Hydroxyethyl)trimethylphosphonium chloride, often referred to as (2-HETPh3Cl), is a quaternary ammonium compound with significant biological activity. This compound has garnered attention in various fields, including proteomics, drug delivery, and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₄ClP

- Molecular Weight : 188.63 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

Mechanisms of Biological Activity

(2-HETPh3Cl) exhibits several mechanisms that contribute to its biological activity:

- Membrane Penetration : The lipophilic nature of (2-HETPh3Cl) allows it to cross cellular membranes effectively. This property is crucial for its use in isolating membrane-bound proteins and studying their functions .

- Mitochondrial Targeting : Due to its positive charge, (2-HETPh3Cl) can accumulate within mitochondria, making it a valuable tool for delivering therapeutic agents specifically to these organelles. This targeting is particularly relevant in the context of mitochondrial dysfunctions associated with various diseases .

- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various bacterial strains, including multidrug-resistant Acinetobacter baumannii. Its antibacterial properties are attributed to its ability to disrupt bacterial membrane integrity and modulate oxidative stress responses .

- Antioxidant Properties : (2-HETPh3Cl) also exhibits antioxidant activity, which is essential for combating oxidative stress in cells. This property can be leveraged in therapeutic applications aimed at reducing oxidative damage in various pathological conditions .

1. Proteomics

(2-HETPh3Cl) has been employed in proteomic studies for the enrichment of membrane proteins. Its ability to partition into lipid bilayers facilitates the isolation of these proteins, which are often present in low concentrations compared to cytosolic proteins.

2. Drug Delivery

The compound's mitochondrial targeting capability positions it as a promising candidate for drug delivery systems aimed at treating mitochondrial diseases or enhancing the efficacy of certain chemotherapeutics by directing them specifically to tumor cells .

3. Antimicrobial Research

Research has highlighted (2-HETPh3Cl)'s potential as a new class of antimicrobial agents, particularly against resistant strains of bacteria. Its mechanism involves disrupting bacterial membranes and influencing biofilm formation through its antioxidant activity .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various phosphonium ionic liquids, including (2-HETPh3Cl), against A. baumannii. The results indicated that (2-HETPh3Cl) significantly inhibited bacterial growth at sub-micromolar concentrations, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Mitochondrial Targeting

In a study exploring mitochondrial-targeted antioxidants, (2-HETPh3Cl) was shown to enhance the delivery of therapeutic agents to mitochondria in cancer cells, improving cytotoxic effects against tumorigenic cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Lacks hydroxyethyl group; used as a reducing agent. |

| Benzyltriphenylphosphonium chloride | Quaternary Ammonium | Contains benzyl group; used in organic synthesis. |

| Ethyltriphenylphosphonium bromide | Quaternary Ammonium | Similar structure but with bromide; used in transformations. |

The hydroxyethyl group in (2-HETPh3Cl) enhances its solubility and biological activity compared to other phosphonium salts, allowing for more effective interactions with biological membranes.

Propriétés

IUPAC Name |

2-hydroxyethyl(trimethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14OP.ClH/c1-7(2,3)5-4-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPWFPYJCVZBSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974382 | |

| Record name | (2-Hydroxyethyl)(trimethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58887-04-0 | |

| Record name | Phosphonium choline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058887040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxyethyl)(trimethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.